Xanthoquinodin A1

Descripción general

Descripción

Xantoquinodina A1 es un compuesto único conocido por sus propiedades anticoccidiales antibióticas. Presenta un nuevo sistema conjugado de xantona-antraquinona, que contribuye a sus actividades biológicas . Este compuesto se deriva del hongo Humicola sp. y ha mostrado un potencial significativo en varios campos de investigación científica .

Mecanismo De Acción

El mecanismo de acción de Xantoquinodina A1 implica su interacción con objetivos moleculares y vías específicas dentro de las células. Inhibe la formación de esquizontes en Eimeria tenella, un parásito coccidio, interfiriendo con los procesos metabólicos del parásito . El compuesto también exhibe actividad antibacteriana al interrumpir las paredes celulares de las bacterias grampositivas . Además, Xantoquinodina A1 induce citotoxicidad en las células cancerosas al desencadenar la apoptosis a través de varias vías de señalización .

Análisis Bioquímico

Biochemical Properties

Xanthoquinodin A1 plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It inhibits the formation of Eimeria tenella schizonts in BHK-21 cells with a minimum effective concentration (MEC) value of 0.02 µg/ml . Additionally, this compound is active against several bacterial species, including Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Acholeplasma laidlawii, and Bacteroides fragilis . The compound’s interactions with these biomolecules suggest its potential as an antimicrobial agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to be cytotoxic to cancer cell lines such as KB, MCF-7, and NCI H187 . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting its cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound has been found to inhibit the formation of Eimeria tenella schizonts by interfering with the parasite’s metabolic pathways . Additionally, this compound affects the transcriptional profile of treated cells, leading to changes in gene expression that contribute to its antimicrobial and anticancer activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it remains effective over extended periods. For example, this compound maintains its antimicrobial activity against Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Acholeplasma laidlawii, and Bacteroides fragilis at a concentration of 1 mg/ml . Long-term studies have shown that the compound continues to exert its effects on cellular function, including its cytotoxicity to cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased cytotoxicity and antimicrobial activity . At high doses, this compound may also cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound inhibits the formation of Eimeria tenella schizonts by disrupting the parasite’s metabolic processes . Additionally, this compound affects the metabolic flux and metabolite levels in treated cells, contributing to its antimicrobial and anticancer activities .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are influenced by these interactions . For example, this compound has been shown to accumulate in the cytoplasm of treated cells, where it exerts its cytotoxic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In treated cells, this compound has been observed to localize in the cytoplasm and nucleus, where it interacts with biomolecules to exert its antimicrobial and anticancer effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Xantoquinodina A1 implica el cultivo del hongo Humicola sp. en condiciones específicas. También se ha encontrado que la cepa ex-tipo de Jugulospora vestita produce Xantoquinodina A1 junto con otros compuestos relacionados . Las estructuras de estos compuestos se determinan mediante análisis espectroscópico de resonancia magnética nuclear (RMN) y datos espectrométricos de masas .

Métodos de producción industrial: La producción industrial de Xantoquinodina A1 generalmente implica procesos de fermentación a gran escala. El hongo se cultiva en ambientes controlados, y el compuesto se extrae y purifica utilizando diversas técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: Xantoquinodina A1 experimenta varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o para estudiar sus propiedades en diferentes contextos .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran Xantoquinodina A1 incluyen diclorometano, dimetilsulfóxido (DMSO), etanol y metanol . Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y condiciones de pH para garantizar la estabilidad y eficacia del compuesto .

Productos principales formados: Los productos principales formados a partir de las reacciones que involucran Xantoquinodina A1 incluyen varios derivados que conservan la estructura central de xantona-antraquinona. Estos derivados a menudo se estudian por sus actividades biológicas mejoradas y posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Xantoquinodina A1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Biología: Xantoquinodina A1 se estudia por sus actividades antifúngicas y antibacterianas.

Medicina: El compuesto se está investigando por su posible uso en el tratamiento de infecciones causadas por parásitos coccidios.

Industria: Xantoquinodina A1 se utiliza en el desarrollo de nuevos antibióticos y otros agentes terapéuticos.

Comparación Con Compuestos Similares

Compuestos similares incluyen Xantoquinodina A2, Xantoquinodina A3 y varios compuestos similares a la xantoquinodina como JBIR-97, JBIR-98 y JBIR-99 . Estos compuestos comparten la estructura central de xantona-antraquinona pero difieren en sus grupos funcionales específicos y actividades biológicas . Xantoquinodina A1 es única debido a su sistema conjugado específico y sus potentes propiedades anticoccidiales y antibacterianas .

Actividad Biológica

Xanthoquinodin A1 is a notable compound belonging to the xanthoquinodin class, characterized as xanthone-anthraquinone heterodimers. This compound has garnered attention due to its broad-spectrum biological activities, particularly its antimicrobial and antiparasitic properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

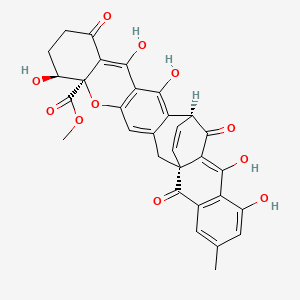

Chemical Structure and Properties

This compound is derived from various fungal species, particularly those in the Trichocladium genus. Its structure consists of a complex arrangement of xanthone and anthraquinone moieties, which contribute to its biological activity. The chemical formula and structural characteristics of this compound have been elucidated through advanced spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. The following table summarizes its inhibitory effects against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Staphylococcus aureus | 0.87 - 1.75 μM | |

| Bacillus subtilis | 1.56 μM | |

| Micrococcus luteus | 1.25 μM | |

| Escherichia coli | 2.0 μg/mL |

This compound has demonstrated potent activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), with MIC values significantly lower than conventional antibiotics like vancomycin, indicating its potential as a novel therapeutic agent.

Antiparasitic Activity

In addition to its antibacterial properties, this compound shows promising activity against several protozoan parasites:

- Plasmodium falciparum : EC50 = 0.29 μM

- Cryptosporidium parvum : EC50 = 5.2 μM

- Trichomonas vaginalis : EC50 = 3.9 μM

- Mycoplasma genitalium : EC50 = 0.13 μM

These findings reveal that this compound not only inhibits bacterial growth but also effectively targets protozoan pathogens, making it a candidate for further development in treating infections caused by these organisms .

The antimicrobial mechanisms of this compound involve:

- Disruption of Cell Membrane Integrity : Studies have shown that this compound alters the permeability of bacterial membranes, leading to leakage of intracellular components.

- Inhibition of Key Enzymatic Pathways : Molecular docking studies suggest that this compound interacts with critical enzymes involved in metabolic pathways, such as acetohydroxyacid synthase, thereby inhibiting pathogen growth .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were assessed using human liver HepG2 cells. The compound exhibited no significant cytotoxicity at concentrations up to 25 μM, indicating a favorable safety profile for potential therapeutic use .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental models:

- In Vitro Studies : Research conducted on human cell lines demonstrated that this compound could inhibit the growth of cancer cells with IC50 values ranging from 11 to 31 μM against cervical carcinoma (HeLa) and malignant pleural mesothelioma cells.

- In Vivo Models : Preliminary animal studies are underway to evaluate the therapeutic efficacy of this compound in treating infections and cancer.

Propiedades

IUPAC Name |

methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O11/c1-11-7-14-20(16(33)8-11)26(37)23-24(35)13-5-6-30(23,28(14)39)10-12-9-17-21(25(36)19(12)13)27(38)22-15(32)3-4-18(34)31(22,42-17)29(40)41-2/h5-9,13,18,33-34,36-38H,3-4,10H2,1-2H3/t13-,18-,30-,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWGCTNGDUDAMO-SLAVHBLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CCC(C7(O6)C(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CC[C@@H]([C@@]7(O6)C(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.